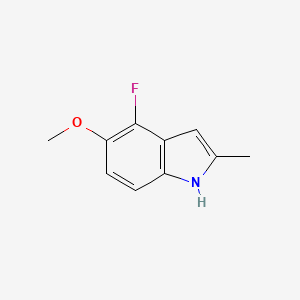

4-Fluoro-5-methoxy-2-methyl-1H-indole

Descripción general

Descripción

4-Fluoro-5-methoxy-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom at the 4th position, a methoxy group at the 5th position, and a methyl group at the 2nd position on the indole ring. These substitutions confer unique chemical properties and potential biological activities to the molecule.

Mecanismo De Acción

Target of Action

Indole derivatives, a group to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives biologically active compounds .

Mode of Action

Indole derivatives are known to interact with their targets in a way that they can treat various disorders in the human body .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Fluoro-5-methoxy-2-methyl-1H-indole may affect a broad range of biochemical pathways.

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Análisis Bioquímico

Biochemical Properties

4-Fluoro-5-methoxy-2-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can be leveraged to develop new therapeutic agents . The interactions of this compound with these biomolecules can lead to enzyme inhibition or activation, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, which are mediated through their interactions with cellular receptors and enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The compound’s ability to bind to multiple receptors with high affinity makes it a promising candidate for therapeutic development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall biological activity .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxy-2-methyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a fluorinated and methoxylated phenylhydrazine derivative and a suitable methyl ketone.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-5-methoxy-2-methyl-1H-indole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): Due to the electron-rich nature of the indole ring, it readily undergoes EAS reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation with strong oxidizing agents can lead to the formation of quinonoid structures.

Substitution Reactions: The fluorine and methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

Halogenation: Using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Nitration: Using a mixture of concentrated nitric and sulfuric acids.

Sulfonation: Using concentrated sulfuric acid or oleum.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, halogenation can yield halogenated indole derivatives, while nitration can produce nitro-indole compounds.

Aplicaciones Científicas De Investigación

4-Fluoro-5-methoxy-2-methyl-1H-indole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

Biology: The compound’s structural similarity to natural indoles makes it useful in studying biological processes involving indole derivatives.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

- 4-Fluoro-5-hydroxy-2-methyl-1H-indole

- 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Comparison: 4-Fluoro-5-methoxy-2-methyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the presence of the methoxy group can enhance its solubility and stability, while the fluorine atom can increase its metabolic stability and binding affinity to certain biological targets.

Actividad Biológica

4-Fluoro-5-methoxy-2-methyl-1H-indole is a synthetic compound belonging to the indole family, which is characterized by a distinctive substitution pattern that enhances its biological activity. Indoles are significant due to their presence in various natural products and pharmaceuticals. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound features:

- Fluorine atom at the 4th position

- Methoxy group at the 5th position

- Methyl group at the 2nd position

These substitutions contribute to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Indole derivatives, including this compound, interact with various biological targets. The primary mechanisms include:

- Receptor Binding : The compound exhibits high affinity for multiple receptors, which may influence several signaling pathways.

- Enzyme Interaction : It can modulate enzyme activities, potentially leading to therapeutic effects against various diseases.

- Gene Expression Modulation : The compound may alter gene expression profiles, affecting cellular functions and responses.

Biological Activities

Research indicates that this compound possesses a range of biological activities:

| Activity Type | Description |

|---|---|

| Antiviral | Exhibits activity against viral infections, potentially inhibiting replication. |

| Anti-inflammatory | Reduces inflammation by modulating immune responses. |

| Anticancer | Shows cytotoxic effects on cancer cell lines (e.g., MCF-7, HCT-116). |

| Antimicrobial | Inhibits growth of bacteria and fungi, useful in treating infections. |

| Antidiabetic | Potentially regulates blood sugar levels and improves insulin sensitivity. |

| Antimalarial | Demonstrates activity against malaria-causing parasites. |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 6.79 μM against HIV replication in cell cultures, indicating its potential as an antiviral agent .

Antimicrobial Properties

Research has shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli with promising results .

Mechanistic Insights

Molecular docking studies suggest that the compound can effectively bind to active sites of key proteins involved in cancer progression and viral replication, enhancing its potential as a therapeutic agent .

Dosage Effects in Animal Models

Studies indicate that the biological effects of this compound are dose-dependent:

- Lower Doses : Therapeutic effects observed with minimal side effects.

- Higher Doses : Potential toxicity and adverse reactions noted in animal models.

Understanding these dosage effects is crucial for developing safe therapeutic protocols.

Propiedades

IUPAC Name |

4-fluoro-5-methoxy-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDOWKZJEOFRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621794 | |

| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288385-93-3 | |

| Record name | 4-Fluoro-5-methoxy-2-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.